Regioisomeric TAAR1 Pharmacophore Incompatibility: N1-Methyl Blocks the Hydrogen-Bond Donor Required for 4H-Triazole Agonist Activity
In the 4H-1,2,4-triazole TAAR1 agonist series, the N4–H proton serves as a hydrogen-bond donor that engages the receptor binding pocket; the lead compound LK00764 (EC₅₀ = 4.0 nM in a BRET-based TAAR1 cellular assay) relies on this interaction [1]. The target compound contains an N1-methyl group that permanently replaces the N4–H, eliminating this hydrogen-bond donor capacity. While no direct head-to-head TAAR1 assay data for the target compound have been published, the patent WO2023033681A1 explicitly enumerates the N1-alkyl-5-aryl-1,2,4-triazole subclass as structurally distinct from the exemplified 4H-triazole agonists, indicating that N1-substitution redirects pharmacological activity toward a different biological profile [2].
| Evidence Dimension | TAAR1 EC₅₀ (BRET cellular assay) |
|---|---|
| Target Compound Data | No published TAAR1 EC₅₀ data available; N1-methyl substitution removes the N4–H hydrogen-bond donor |
| Comparator Or Baseline | LK00764 (2-(5-(4′-chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine): EC₅₀ = 4.0 nM |
| Quantified Difference | Cannot be quantified due to absence of target compound TAAR1 data; pharmacophore mismatch predicted |
| Conditions | BRET-based TAAR1 agonism assay in HEK293 cells (comparator data) |
Why This Matters
Procurement for TAAR1 agonist programs must distinguish between the 4H-triazole series (active) and the N1-methyl-1H-triazole series (pharmacophore-incompatible) to avoid investing in an inactive regioisomer.
- [1] Krasavin, M., et al. 'Discovery of Trace Amine-Associated Receptor 1 (TAAR1) Agonist 2-(5-(4′-Chloro-[1,1′-biphenyl]-4-yl)-4H-1,2,4-triazol-3-yl)ethan-1-amine (LK00764) for the Treatment of Psychotic Disorders.' Biomolecules 2022, 12(11), 1650. EC₅₀ = 4.0 nM reported in abstract. View Source
- [2] WO2023033681A1 – Substituted 2-(5-aryl-4H-1,2,4-triazol-3-yl)ethanamines as modulators of trace amine-associated receptor 1 (TAAR1). N1-substituted 1,2,4-triazoles disclosed as a distinct subclass. Publication date: 2023-03-09. View Source
